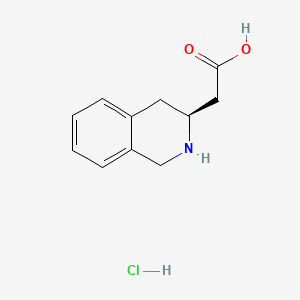

(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride

描述

(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride is a chiral compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as 3,4-dihydroisoquinoline.

Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

Acylation: The intermediate is then acylated using acetic anhydride or acetyl chloride under basic conditions.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

Purification: Employing crystallization or chromatography techniques to achieve high purity.

Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.

化学反应分析

Types of Reactions

(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Dopamine D1 Receptor Modulation

One of the most notable applications of (S)-2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid hydrochloride is its role as a D1 positive allosteric modulator . This mechanism is essential for enhancing dopaminergic signaling pathways linked to various neurological disorders. Research indicates that this compound may be beneficial for treating conditions such as:

- Schizophrenia : The modulation of D1 receptors can alleviate cognitive and negative symptoms associated with schizophrenia .

- Attention Deficit Hyperactivity Disorder (ADHD) : Its action on dopaminergic pathways may help manage impulsivity and attention deficits .

- Parkinson’s Disease : The compound shows promise in improving motor function by enhancing dopamine signaling.

- Alzheimer’s Disease : It may protect against cognitive decline by reducing oxidative stress and inflammation in neuronal cells .

Neuroprotective Effects

Studies have demonstrated that compounds similar to (S)-2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid exhibit neuroprotective properties. These effects include:

- Cognitive Enhancement : Animal studies show improved memory and learning capabilities following administration of this compound.

- Protection Against Neurodegeneration : It mitigates neurodegenerative processes by combating oxidative stress and inflammation .

Antioxidant and Antimicrobial Activities

Preliminary research suggests that this compound may possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, it has shown potential antimicrobial effects against various pathogens .

Synthesis and Production

The synthesis of this compound typically involves:

- Starting Material : (S)-1,2,3,4-Tetrahydroisoquinoline.

- Alkylation : Alkylation with bromoacetic acid in the presence of a base like sodium hydroxide.

- Hydrochloride Formation : Treatment with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may utilize continuous flow reactors to ensure consistent quality and yield.

Case Studies and Research Findings

A review of existing literature highlights several key studies focusing on the therapeutic potential of tetrahydroisoquinoline derivatives:

These studies underline the compound's potential as a versatile therapeutic agent across multiple neurological conditions.

作用机制

The mechanism of action of (S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in the body, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including neurotransmitter release and signal transduction.

相似化合物的比较

Similar Compounds

®-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride: The enantiomer of the compound with different biological activity.

Tetrahydroisoquinoline derivatives: A class of compounds with similar structures but varying functional groups.

Uniqueness

(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields.

生物活性

(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride is a compound derived from the tetrahydroisoquinoline (THIQ) scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Biological Activity Overview

Tetrahydroisoquinoline derivatives have been investigated for various pharmacological effects, including neuroprotective, anti-inflammatory, and anti-cancer activities. The specific compound this compound exhibits potential in several biological pathways:

- Neuroprotective Effects : THIQ derivatives have shown promise in neurodegenerative disorders by modulating neurotransmitter systems and exhibiting antioxidant properties.

- Anti-inflammatory Activity : Compounds within this class have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, contributing to their anti-inflammatory effects.

- Antagonistic Properties : Some THIQ derivatives act as selective antagonists at orexin receptors, which are implicated in sleep regulation and addiction pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the THIQ scaffold can significantly influence receptor binding and activity.

| Position | Modification | Effect on Activity |

|---|---|---|

| 1 | Benzyl group | Required for OX1 receptor activity |

| 7 | Substituents | Enhances selectivity for OX1 over OX2 receptors |

| Acetic Acid | Presence | Essential for maintaining biological activity |

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective properties of THIQ analogs in models of oxidative stress. The results indicated that compounds similar to this compound effectively reduced neuronal cell death induced by oxidative agents. The mechanism was linked to the modulation of glutamate receptors and reduction of reactive oxygen species (ROS) .

Case Study 2: Anti-inflammatory Activity

Research focusing on the anti-inflammatory potential of THIQ derivatives revealed that this compound exhibited significant inhibition of COX enzymes. In vitro assays demonstrated an IC50 value of approximately 25 µM against COX-2 . This inhibition correlates with reduced prostaglandin synthesis and subsequent inflammation.

Case Study 3: Orexin Receptor Antagonism

In a series of experiments evaluating orexin receptor antagonists for potential treatment of addiction disorders, compounds derived from the THIQ scaffold were found to selectively block OX1 receptors. The compound RTIOX-251 showed an apparent dissociation constant (Kd) of 16.1 nM at the OX1 receptor with over 620-fold selectivity against the OX2 receptor .

属性

IUPAC Name |

2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c13-11(14)6-10-5-8-3-1-2-4-9(8)7-12-10;/h1-4,10,12H,5-7H2,(H,13,14);1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYPWAIQEURSFY-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCC2=CC=CC=C21)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。